molecular formula C17H12ClN5OS B11349110 3-chloro-6-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11349110
M. Wt: 369.8 g/mol
InChI Key: NFTJTNJZBNZMSG-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a tetrazole ring attached to the phenyl group, a chlorine atom at the third position, and a carboxamide group at the second position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-chlorotoluene and thiourea under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting 4-aminophenyl with sodium azide and triethyl orthoformate under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzothiophene core with the tetrazole-substituted phenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The chlorine atom at the third position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, it is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-methyl-1H-1,2,4-triazole
  • 4-Hydroxy-2-quinolone
  • 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-chloro-6-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H12ClN5OS

Molecular Weight

369.8 g/mol

IUPAC Name

3-chloro-6-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H12ClN5OS/c1-10-2-7-13-14(8-10)25-16(15(13)18)17(24)20-11-3-5-12(6-4-11)23-9-19-21-22-23/h2-9H,1H3,(H,20,24)

InChI Key

NFTJTNJZBNZMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)Cl

Origin of Product

United States

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